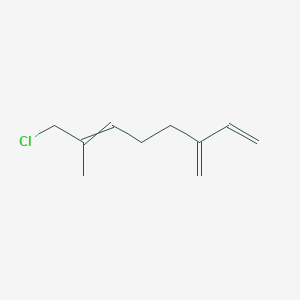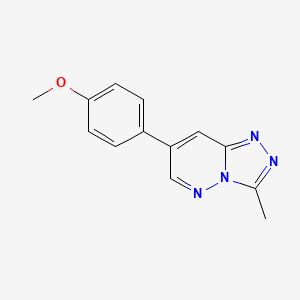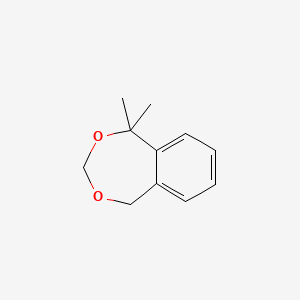
Benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate: is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a benzyl group and two 4-chlorophenyl groups attached to a carbamimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate typically involves the reaction of benzyl isothiocyanate with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzyl isothiocyanate+4-chloroaniline→Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamimidothioate functionality into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Another benzyl derivative with different functional groups.
4-Chlorophenyl isothiocyanate: Shares the 4-chlorophenyl group but has different reactivity.
N,N’-bis(4-chlorophenyl)thiourea: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl N,N’-bis(4-chlorophenyl)carbamimidothioate is unique due to its combination of benzyl and 4-chlorophenyl groups attached to a carbamimidothioate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
| 106696-20-2 | |
Molekularformel |
C20H16Cl2N2S |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
benzyl N,N'-bis(4-chlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C20H16Cl2N2S/c21-16-6-10-18(11-7-16)23-20(24-19-12-8-17(22)9-13-19)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
InChI-Schlüssel |
KNZGAWRNVYCOEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
acetonitrile](/img/structure/B14335301.png)
